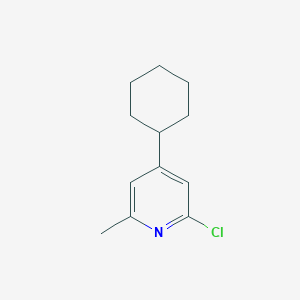

2-Chloro-4-cyclohexyl-6-methylpyridine

Beschreibung

2-Chloro-4-cyclohexyl-6-methylpyridine is an organic compound with the molecular formula C12H16ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a cyclohexyl group at the 4-position, and a methyl group at the 6-position

Eigenschaften

Molekularformel |

C12H16ClN |

|---|---|

Molekulargewicht |

209.71 g/mol |

IUPAC-Name |

2-chloro-4-cyclohexyl-6-methylpyridine |

InChI |

InChI=1S/C12H16ClN/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |

InChI-Schlüssel |

OJUGOWAHPYVZGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=N1)Cl)C2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Chlor-4-Cyclohexyl-6-methylpyridin beinhaltet typischerweise die Chlorierung von 4-Cyclohexyl-6-methylpyridin. Eine gängige Methode ist die Reaktion von 4-Cyclohexyl-6-methylpyridin mit Thionylchlorid (SOCl2) unter Rückflussbedingungen. Die Reaktion verläuft wie folgt: [ \text{C}_6\text{H}_5\text{C}_5\text{H}_9\text{N} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_9\text{NCl} + \text{SO}_2 + \text{HCl} ]

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 2-Chlor-4-Cyclohexyl-6-methylpyridin mit Hilfe von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheitsgraden des Endprodukts führt.

Arten von Reaktionen:

Substitutionsreaktionen: 2-Chlor-4-Cyclohexyl-6-methylpyridin kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt wird.

Oxidationsreaktionen: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um die entsprechenden Pyridin-N-oxide zu bilden.

Reduktionsreaktionen: Die Reduktion von 2-Chlor-4-Cyclohexyl-6-methylpyridin kann mit Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators durchgeführt werden, um das entsprechende Cyclohexylmethylpyridin zu bilden.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH) in wässrigen oder alkoholischen Lösungen.

Oxidation: Kaliumpermanganat (KMnO4) unter sauren oder neutralen Bedingungen.

Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Hauptprodukte:

Substitution: 2-Amino-4-Cyclohexyl-6-methylpyridin, 2-Thio-4-Cyclohexyl-6-methylpyridin.

Oxidation: 2-Chlor-4-Cyclohexyl-6-methylpyridin-N-oxid.

Reduktion: 4-Cyclohexyl-6-methylpyridin.

Wissenschaftliche Forschungsanwendungen

2-Chlor-4-Cyclohexyl-6-methylpyridin findet eine breite Anwendung in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht für sein Potenzial als Ligand in biochemischen Assays.

Medizin: Erforscht für seine potenziellen therapeutischen Eigenschaften, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Wird bei der Herstellung von Agrochemikalien und Spezialchemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-4-Cyclohexyl-6-methylpyridin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Chloratom und der Pyridinring können an verschiedenen chemischen Wechselwirkungen beteiligt sein, darunter Wasserstoffbrückenbindungen und π-π-Stapelung. Diese Wechselwirkungen können die Bindungsaffinität der Verbindung zu Enzymen oder Rezeptoren beeinflussen und so deren Aktivität modulieren.

Ähnliche Verbindungen:

2-Chlor-6-methylpyridin: Ähnliche Struktur, jedoch ohne die Cyclohexylgruppe.

4-Cyclohexyl-6-methylpyridin: Ähnliche Struktur, jedoch ohne das Chloratom.

2-Chlor-4-methylpyridin: Ähnliche Struktur, jedoch ohne die Cyclohexylgruppe.

Einzigartigkeit: 2-Chlor-4-Cyclohexyl-6-methylpyridin ist einzigartig aufgrund des Vorhandenseins sowohl der Cyclohexylgruppe als auch des Chloratoms, die ihm unterschiedliche chemische Eigenschaften und Reaktivitätsmuster verleihen. Diese Kombination macht es zu einer wertvollen Verbindung für verschiedene synthetische und Forschungsanwendungen.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-cyclohexyl-6-methylpyridine involves its interaction with specific molecular targets. The chlorine atom and the pyridine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-6-methylpyridine: Similar structure but lacks the cyclohexyl group.

4-Cyclohexyl-6-methylpyridine: Similar structure but lacks the chlorine atom.

2-Chloro-4-methylpyridine: Similar structure but lacks the cyclohexyl group.

Uniqueness: 2-Chloro-4-cyclohexyl-6-methylpyridine is unique due to the presence of both the cyclohexyl group and the chlorine atom, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

2-Chloro-4-cyclohexyl-6-methylpyridine is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a chlorine atom at the 2-position, a cyclohexyl group at the 4-position, and a methyl group at the 6-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 209.71 g/mol.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in biological systems. The chlorine atom and the pyridine ring facilitate various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can enhance the compound's binding affinity to enzymes or receptors, potentially modulating their activity.

Biological Applications

Research indicates that this compound has several promising applications:

- Medicinal Chemistry : The compound has been explored for its therapeutic properties, particularly in developing new pharmaceuticals. Its unique structure may allow it to act as a ligand in biochemical assays or as a lead compound for drug development.

- Agrochemicals : It is also utilized in producing agrochemicals, suggesting potential applications in crop protection.

- Biochemical Research : Investigated for its role as an intermediate in synthesizing more complex organic molecules, it is valuable in various chemical reactions and studies.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloro-6-methylpyridine | Lacks cyclohexyl group | Limited biological applications |

| 4-Cyclohexyl-6-methylpyridine | Lacks chlorine atom | Different reactivity patterns |

| 2-Chloro-4-methylpyridine | Lacks cyclohexyl group | Less effective in specific applications |

| This compound | Unique combination of chlorine and cyclohexyl groups | Enhanced binding affinity and activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes, impacting metabolic pathways related to cancer progression. This suggests its potential as an anti-cancer agent .

- Pharmacokinetics : A study examining the pharmacokinetics of related compounds showed that structural modifications significantly affect absorption and metabolism, indicating that similar studies on this compound could reveal critical insights into its therapeutic efficacy .

- Spectroscopic Analysis : Experimental FTIR and FT-Raman spectroscopic analyses have been conducted on related pyridine derivatives, providing insights into their vibrational modes and conformational stability, which are essential for understanding their biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.